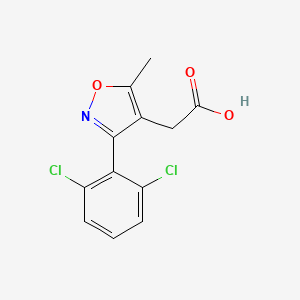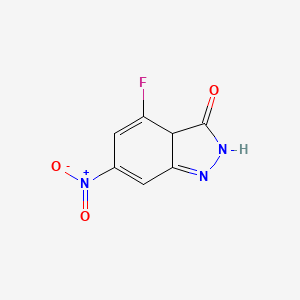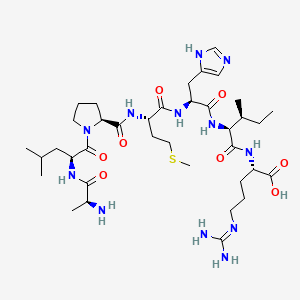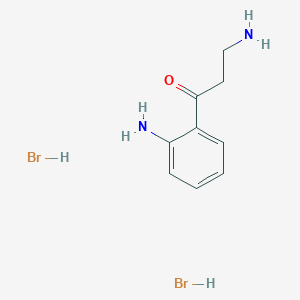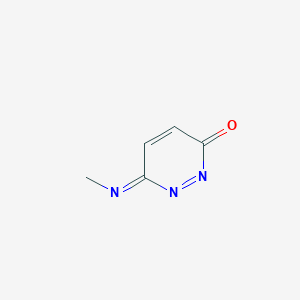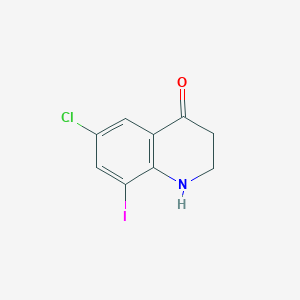![molecular formula C9H12N2O2 B12329322 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of a methoxymethyl group at the 2-position adds to its unique chemical properties. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable pyrimidine precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines with different functional groups .
Scientific Research Applications
2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one include other pyrrolopyrimidines and related heterocyclic structures, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the methoxymethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
FUTBLXFYLVJJKA-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCC2=CC=CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


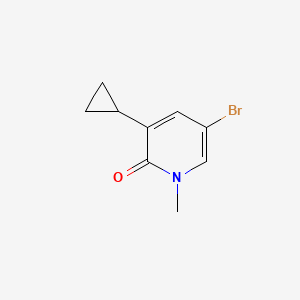

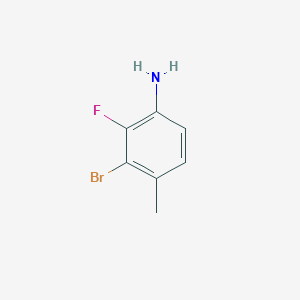
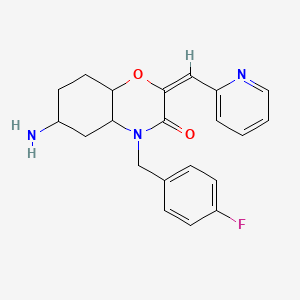
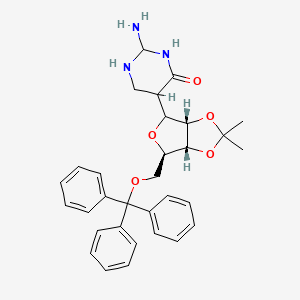

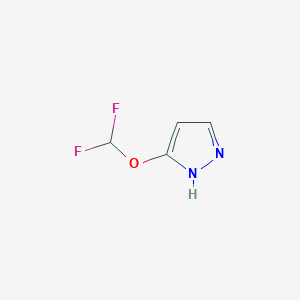
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
